(3,5-dimethylpiperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
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Description
Scientific Research Applications
Antimicrobial and Anticancer Agents
A study conducted by Hafez et al. (2016) synthesized a series of novel pyrazole derivatives, including compounds structurally related to "(3,5-dimethylpiperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone." These compounds demonstrated significant in vitro antimicrobial and anticancer activities. Notably, certain derivatives exhibited higher anticancer activity compared to the reference drug doxorubicin, along with possessing good to excellent antimicrobial properties (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Molecular Docking Analysis
Another study by Golea Lynda (2021) focused on the synthesis of derivatives containing pyrazole moieties, which are known for their biological and pharmacological activities. The study included molecular docking analysis to understand the interactions between the synthesized compounds and enzymes, highlighting their potential antibacterial and antioxidant activities. The compounds showed moderate activities in both domains, with the results further elucidated through DFT and molecular orbital calculations (Golea Lynda, 2021).
Central Nervous System Depressants
Butler et al. (1984) synthesized a series of novel compounds with central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds showed promising results as antipsychotic effects, including (5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl) methanone, which was the most active against pentylenetetrazole-induced convulsions (D. Butler, L. Wise, H. A. Dewald, 1984).
Quantum Chemical Calculation
A study by Nilavanathi Arasu et al. (2019) investigated the characteristics of a closely related compound, (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, using Density Functional Theory. The research provided insights into the chemical reactivity descriptors, static charge distribution, and the electrophilic and nucleophilic reactive sites in the molecule, demonstrating the compound's potential in various chemical applications (Nilavanathi Arasu, P. S. Asirvatham, M. Priya, B. Revathi, 2019).
properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-9-5-10(2)7-16(6-9)13(17)11-8-15(3)14-12(11)18-4/h8-10H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAOYTUHYBARJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CN(N=C2OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethylpiperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone |
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